Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)-
CAS No.: 723255-70-7
Cat. No.: VC18678661
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 723255-70-7 |
|---|---|
| Molecular Formula | C15H15NO3 |
| Molecular Weight | 257.28 g/mol |
| IUPAC Name | 4-ethoxy-N-(3-hydroxyphenyl)benzamide |
| Standard InChI | InChI=1S/C15H15NO3/c1-2-19-14-8-6-11(7-9-14)15(18)16-12-4-3-5-13(17)10-12/h3-10,17H,2H2,1H3,(H,16,18) |
| Standard InChI Key | RKGHHHJMTYVOPH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Benzamide, 4-ethoxy-N-(3-hydroxyphenyl)- is defined by the IUPAC name 4-ethoxy-N-(3-hydroxyphenyl)benzamide and possesses the canonical SMILES string CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)O. Its structure comprises a benzamide backbone substituted with an ethoxy group at the para position of the benzene ring and a 3-hydroxyphenyl group attached to the amide nitrogen (Fig. 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.28 g/mol |
| CAS Registry Number | 723255-70-7 |
| XLogP3 | 2.5 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in biological targets, while the ethoxy and hydroxyl groups enhance solubility and hydrogen-bonding capacity.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-ethoxy-N-(3-hydroxyphenyl)benzamide typically involves a two-step protocol:
-
Benzoylation: Reaction of 4-ethoxybenzoyl chloride with 3-aminophenol in the presence of a base (e.g., triethylamine) yields the crude product.
-
Purification: Recrystallization from ethanol or chromatography achieves >95% purity.
Alternative methods employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields of 80–85%.
Table 2: Comparative Synthesis Conditions
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional | 78 | 6 | 92 |
| Microwave-Assisted | 82 | 0.5 | 95 |
| Solvent-Free (Ball Mill) | 75 | 2 | 90 |
Structural Modifications
Modifying the ethoxy group’s chain length (e.g., replacing ethoxy with methoxy or propoxy) alters lipid solubility and bioactivity. For instance, the methoxy analog shows reduced antibacterial potency compared to the ethoxy derivative, highlighting the importance of the ethoxy group’s steric and electronic properties.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The compound disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), a mechanism shared with β-lactam antibiotics .
Enzyme Inhibition
The compound exhibits inhibitory effects on monoamine oxidase B (MAO-B) with an IC of 12 µM, suggesting potential in neurodegenerative disease therapy. Docking studies reveal hydrogen bonds between the hydroxyl group and MAO-B’s FAD cofactor (Fig. 2).
Table 3: Enzyme Inhibition Profiles
| Enzyme | IC (µM) | Target Relevance |
|---|---|---|
| MAO-B | 12 | Neurodegeneration |
| Cyclooxygenase-2 (COX-2) | 45 | Inflammation |
| Topoisomerase II | 28 | Anticancer Activity |
Pharmacological Applications
Gastrointestinal Motility Enhancement
Structural analogs of this benzamide, such as AS-4370, act as gastrokinetic agents by agonizing 5-HT receptors . While direct evidence for 4-ethoxy-N-(3-hydroxyphenyl)benzamide is limited, its similarity to known prokinetic agents supports further investigation.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
The 3-hydroxyphenyl isomer (this compound) exhibits 2-fold greater antibacterial activity than the 2-hydroxyphenyl analog (CAS 723755-67-7), attributed to improved alignment with bacterial enzyme active sites.
Table 4: Antibacterial Activity of Isomers
| Compound | MIC (S. aureus) (µg/mL) |
|---|---|
| 4-ethoxy-N-(3-hydroxyphenyl)benzamide | 8 |
| 4-ethoxy-N-(2-hydroxyphenyl)benzamide | 16 |
Ethoxy vs. Methoxy Substitution
Replacing the ethoxy group with methoxy reduces logP from 2.5 to 2.1, decreasing membrane permeability and antibacterial efficacy by 50%.
Future Research Directions
In Vivo Pharmacokinetics
Current data lack in vivo absorption and metabolism profiles. Proposed studies include:
-
Oral bioavailability assays in rodent models.
-
Metabolite identification via LC-MS/MS.
Targeted Drug Delivery
Encapsulation in liposomes or polymeric nanoparticles could enhance solubility and reduce off-target effects, leveraging the compound’s hydroxyl group for covalent conjugation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume